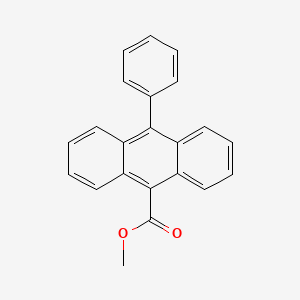

Methyl 10-phenylanthracene-9-carboxylate

Description

Methyl 10-phenylanthracene-9-carboxylate (CAS: 63018-91-7) is an anthracene derivative with a phenyl group at the 10-position and a methyl ester at the 9-position. Its molecular formula is C₂₂H₁₆O₂, and it has a molar mass of 312.36 g/mol . The compound’s structure combines the extended π-conjugation of anthracene with electron-withdrawing (ester) and electron-donating (phenyl) substituents, making it relevant in photochemical and materials science applications.

Properties

CAS No. |

63018-91-7 |

|---|---|

Molecular Formula |

C22H16O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

methyl 10-phenylanthracene-9-carboxylate |

InChI |

InChI=1S/C22H16O2/c1-24-22(23)21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3 |

InChI Key |

JCZSUTUWRXIICC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 10-phenylanthracene-9-carboxylate typically involves the reaction of 9-bromo-10-phenylanthracene with methyl carboxylate under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a boronic acid derivative and a palladium catalyst in a suitable solvent .

Industrial Production Methods: Industrial production methods for anthracene derivatives often involve large-scale Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 10-phenylanthracene-9-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the compound into various hydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include anthraquinone derivatives, hydroanthracenes, and various substituted anthracenes .

Scientific Research Applications

Methyl 10-phenylanthracene-9-carboxylate has a wide range of scientific research applications:

Biology: The compound’s photophysical properties make it useful in fluorescent probes for biological imaging.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: It is employed in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which methyl 10-phenylanthracene-9-carboxylate exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, which can then transfer energy to other molecules. This process is utilized in applications such as triplet-triplet annihilation upconversion and photodynamic therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthracene Derivatives with Carboxylate/Ester Substituents

Sodium 10-Phenylanthracene-9-Carboxylate (PAC)

- Molecular Formula : C₂₁H₁₃O₂Na

- Molar Mass : 320.32 g/mol

- Key Differences : The sodium carboxylate group enhances water solubility, enabling use in aqueous triplet-triplet annihilation upconversion (TTA-UC) systems with surfactants like CTAB. In contrast, the methyl ester derivative is likely more lipophilic, favoring organic-phase applications .

10-Methylanthracene-9-Carbaldehyde

- Molecular Formula : C₁₆H₁₂O

- Molar Mass : 220.27 g/mol

9-SULFOOXYMETHYL-10-METHYLANTHRACENE

Phenanthrene and Acridine Analogs

Methyl 9-Phenanthrenecarboxylate

- Molecular Formula : C₁₆H₁₂O₂

- Molar Mass : 236.27 g/mol

- Key Differences : The phenanthrene core has a bent structure vs. anthracene’s linear fused rings, affecting π-conjugation and photophysical properties. Applications may differ in optoelectronic devices .

9-(Methoxycarbonyl)-10-Methylacridinium Methyl Sulfate

- Molecular Formula: C₁₇H₁₇NO₆S

- Molar Mass : 363.38 g/mol

- Key Differences: The acridinium core includes a positively charged nitrogen, enabling redox activity and fluorescence quenching mechanisms absent in neutral anthracene esters. Such properties are exploited in chemiluminescence and sensor technologies .

Complex Anthraquinone Derivatives

Methyl 1-Amino-9,10-Dioxoanthracene-2-Carboxylate

- Molecular Formula : C₂₃H₁₈N₂O₄

- Molar Mass : 386.40 g/mol

- Key Differences: The anthraquinone backbone with amino and dioxo groups introduces redox activity and hydrogen-bonding capacity, making it suitable for dye synthesis or catalysis .

Data Table: Key Properties of Selected Compounds

Biological Activity

Methyl 10-phenylanthracene-9-carboxylate (CAS Number: 63018-91-7) is an anthracene derivative known for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 312.36 g/mol

- LogP : 5.4466 (indicating high lipophilicity)

Synthesis

The synthesis of this compound typically involves the esterification of 10-phenylanthracene-9-carboxylic acid with methanol in the presence of an acid catalyst. This process yields the methyl ester with a high degree of purity, often exceeding 90% yield .

Antioxidant Properties

Recent studies have shown that anthracene derivatives, including this compound, exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

In vitro studies indicate that this compound possesses antimicrobial properties against a range of bacterial strains. The compound has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Photochemical Applications

The compound has also been investigated for its role in photochemical applications, particularly in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for targeting cancer cells selectively .

Case Studies

- Antioxidant Mechanism :

- Antimicrobial Efficacy :

- Photodynamic Therapy :

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 10-phenylanthracene-9-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the phenyl group at the 10-position of anthracene. Esterification of the 9-carboxylic acid group with methanol under acidic catalysis (e.g., H₂SO₄) is critical. Optimization of reaction temperature (e.g., 80–100°C) and stoichiometric ratios (1:1.2 for anthracene derivative to phenylboronic acid) can improve yields to ~60–75% . Solvent choice (e.g., DMF vs. THF) also affects regioselectivity and byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165–170 ppm) .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and anthracene C-H bending (~750 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 346.4) .

Q. How does the solubility of this compound vary across solvents, and what implications does this have for crystallization?

- Methodological Answer : The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves in dichloromethane or DMSO. For crystallization, slow evaporation from a DCM/hexane mixture (1:3 v/v) at 4°C yields monoclinic crystals suitable for X-ray diffraction. Solubility data from analogous anthracene esters suggest a solubility parameter (δ) of ~20 MPa¹/² .

Advanced Research Questions

Q. What computational methods are recommended to model the electronic structure of this compound, and how do they compare to experimental data?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts HOMO-LUMO gaps (~3.2 eV) and charge distribution. Comparative analysis with UV-Vis spectra (λₐᵦₛ ~380 nm) reveals discrepancies (~0.3 eV) due to solvent effects unaccounted for in vacuum calculations. Hybrid functionals (e.g., CAM-B3LYP) improve agreement .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

- Methodological Answer : Use SHELXL for refinement of X-ray data to resolve torsional ambiguities in the phenyl-anthracene dihedral angle. For example, conflicting NMR-derived geometries (e.g., planar vs. twisted conformers) can be reconciled via high-resolution (<1.0 Å) crystallography. SHELXPRO interfaces enable hydrogen-bonding network analysis, critical for polymorph identification .

Q. What mechanisms underlie the photophysical behavior of this compound, and how do substituents modulate fluorescence quantum yields?

- Methodological Answer : The anthracene core exhibits π→π* transitions with fluorescence at ~450 nm. Electron-withdrawing groups (e.g., ester) reduce quantum yields (Φ ~0.15) via enhanced non-radiative decay, while phenyl substitution at C10 increases steric hindrance, suppressing aggregation-caused quenching (ACQ). Time-resolved spectroscopy (TCSPC) quantifies lifetime variations (τ = 2–5 ns) .

Q. How can researchers address discrepancies in reported toxicity or environmental persistence data for this compound?

- Methodological Answer : Conduct OECD 301F biodegradability assays and Daphnia magna acute toxicity tests (EC₅₀). Existing gaps (e.g., no EPA HPV data) necessitate QSAR modeling using EPI Suite™, leveraging logP (~4.2) and molecular weight (346.4 g/mol) to predict bioaccumulation potential. Cross-validate with high-resolution mass spectrometry (HRMS) for metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.